(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID
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Overview
Description
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is an organic compound with significant relevance in various scientific fields. This compound is a derivative of amino acids and is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID typically involves the protection of amino groups and the activation of carboxyl groups. One common method includes the use of 9-fluorenylmethoxycarbonyl (Fmoc) as a protecting group . The process involves several steps, including the formation of intermediates and the final deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques that ensure high yield and purity. These methods may include the use of automated solid-phase peptide synthesis (SPPS) systems, which allow for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID undergoes various chemical reactions, including:
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted amino acids.
Scientific Research Applications
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Serves as a precursor in the study of enzyme mechanisms and protein synthesis.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate interaction .
Comparison with Similar Compounds
Similar Compounds
1-aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.
Methionine: An essential amino acid with versatile biomedical applications.
Uniqueness
(S)-3-HYDROXY-2-((METHOXYCARBONYL)AMINO)-3-METHYLBUTANOIC ACID is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike other similar compounds, it possesses a hydroxyl group and a methoxycarbonylamino group, making it a valuable intermediate in synthetic chemistry and a potential therapeutic agent.
Properties
Molecular Formula |
C7H13NO5 |
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Molecular Weight |
191.18 g/mol |
IUPAC Name |
(2S)-3-hydroxy-2-(methoxycarbonylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C7H13NO5/c1-7(2,12)4(5(9)10)8-6(11)13-3/h4,12H,1-3H3,(H,8,11)(H,9,10)/t4-/m1/s1 |
InChI Key |
SIGJBDNBLCTRPL-SCSAIBSYSA-N |
Isomeric SMILES |
CC(C)([C@@H](C(=O)O)NC(=O)OC)O |
Canonical SMILES |
CC(C)(C(C(=O)O)NC(=O)OC)O |
Origin of Product |
United States |
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